Gageotetrin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Gageotetrin A is an antimicrobial peptide derived from the marine bacterium Bacillus subtilis. It has shown promising antibacterial and antifungal activities, making it a potential candidate for various applications in medicine and industry .

Preparation Methods

Gageotetrin A is synthesized through a hybrid biosynthesis pathway involving post-translational modifications such as lipidation. The preparation of this compound involves the use of specific reagents and conditions to achieve the desired structure. For instance, the preparation of the (S)- and ®-MTPA esters of 3-hydroxy fatty acids involves dissolving the compound in pyridine and stirring at room temperature .

Chemical Reactions Analysis

Gageotetrin A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Gageotetrin A has a wide range of scientific research applications In chemistry, it is used as a model compound for studying antimicrobial peptides In biology, it is studied for its antibacterial and antifungal propertiesIn industry, it can be used as a preservative or a biocontrol agent .

Mechanism of Action

The mechanism of action of Gageotetrin A involves disrupting the integrity of microbial cell membranes. It achieves this by interacting with the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. This mechanism is similar to other antimicrobial peptides, which target the cell membrane to exert their effects .

Comparison with Similar Compounds

Gageotetrin A is unique due to its simpler molecular design compared to other antimicrobial peptides like daptomycin. Similar compounds include gageotetrin B, gageopeptides A-D, and peptide F3. These compounds share similar antimicrobial properties but differ in their specific structures and mechanisms of action .

Properties

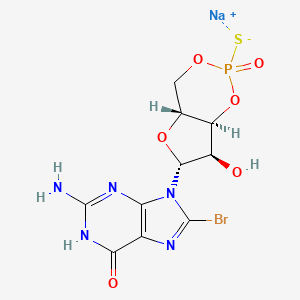

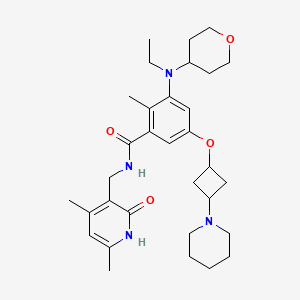

Molecular Formula |

C25H46N2O7 |

|---|---|

Molecular Weight |

486.6 g/mol |

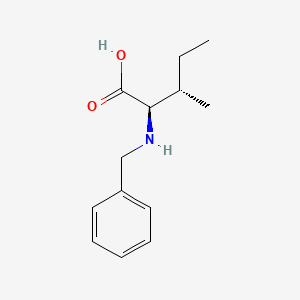

IUPAC Name |

(2S)-2-[[(2S)-4-carboxy-2-[[(3R)-3-hydroxy-11-methyltridecanoyl]amino]butanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C25H46N2O7/c1-5-18(4)11-9-7-6-8-10-12-19(28)16-22(29)26-20(13-14-23(30)31)24(32)27-21(25(33)34)15-17(2)3/h17-21,28H,5-16H2,1-4H3,(H,26,29)(H,27,32)(H,30,31)(H,33,34)/t18?,19-,20+,21+/m1/s1 |

InChI Key |

BMMGKKOOKSVEEE-IWORHSITSA-N |

Isomeric SMILES |

CCC(C)CCCCCCC[C@H](CC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)O |

Canonical SMILES |

CCC(C)CCCCCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-[[(3S,4E)-4-(fluoromethylidene)-1,3-dimethylpiperidin-3-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol](/img/structure/B15136462.png)